Diisopropyl phthalate

Catalog No.
S526147
CAS No.
605-45-8
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl phthalate

CAS Number

605-45-8

Product Name

Diisopropyl phthalate

IUPAC Name

dipropan-2-yl benzene-1,2-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3

InChI Key

QWDBCIAVABMJPP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Diisopropyl phthalate; NSC 15315; NSC-15315; NSC15315

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C

The exact mass of the compound Diisopropyl phthalate is 250.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15315. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diisopropyl phthalate (DIPP) is a branched, medium-chain dialkyl phthalate (MW 250.29 g/mol) utilized primarily as an internal electron donor in Ziegler-Natta catalyst systems and as a specialty plasticizer. Supplied as a stable, low-volatility liquid with a density of approximately 1.06 g/mL, DIPP integrates seamlessly into standard liquid-dosed industrial workflows . Its specific steric profile, driven by the dual isopropyl ester groups, provides distinct solvation properties and stereoregulatory control during olefin polymerization that cannot be replicated by linear or longer-chain phthalates [1]. For procurement teams, DIPP represents a critical raw material for high-performance polyolefin manufacturing and a viable structural alternative in polymer formulations where traditional butyl phthalates face regulatory or performance limitations[2].

Substituting Diisopropyl phthalate with common industry alternatives like Di-n-butyl phthalate (DBP) or Diisobutyl phthalate (DIBP) fundamentally alters both process chemistry and end-product compliance. In Ziegler-Natta catalysis, the specific steric bulk of DIPP's isopropyl groups dictates the stereoregulation of the active titanium sites; replacing it with larger or linear esters shifts the kinetic profile, often reducing the isotacticity of the resulting polypropylene and increasing the risk of high-temperature reactor fouling [1]. Furthermore, from a toxicological and material-selection standpoint, DBP and DIBP exhibit significantly stronger binding affinities to the human Constitutive Androstane Receptor (CAR) than DIPP [2]. Consequently, using generic butyl phthalates as procurement substitutes compromises both the thermal control of polymerization reactors and the regulatory profile of the final polymer formulation.

Stereoregulatory Control in Propylene Polymerization

When employed as an internal electron donor in titanium-based Ziegler-Natta catalysts, Diisopropyl phthalate demonstrates exceptional stereoregulatory control. Experimental polymerization data indicates that catalysts formulated with DIPP yield polypropylene with an isotacticity exceeding 98.2 wt% [1]. In comparison, baseline or traditional Ziegler-Natta catalysts lacking optimized branched-phthalate donors typically yield lower isotacticity, which compromises the mechanical rigidity and thermal resistance of the final polymer [2]. The specific steric hindrance of the isopropyl groups effectively blocks non-stereospecific active sites on the magnesium chloride support.

Evidence DimensionPolymer Isotacticity (wt%)
Target Compound Data>98.2 wt% (DIPP-modified catalyst)
Comparator Or BaselineLower isotacticity (Traditional unoptimized Z-N catalysts)
Quantified DifferenceMaintains >98.2% stereoregularity
ConditionsPropylene polymerization using Ti/MgCl2 Ziegler-Natta catalyst systems

Ensures the production of high-rigidity, high-melting-point polypropylene required for advanced structural and packaging applications.

Reduced Receptor Binding Affinity vs. Butyl Phthalates

In comparative toxicological assays evaluating the binding activity of phthalate esters to the human Constitutive Androstane Receptor (CAR), Diisopropyl phthalate exhibits a significantly weaker binding affinity than its butyl-based counterparts. Quantitative in vitro data shows DIPP has a 10% Relative Effective Concentration (REC10) of 1.12 μM [1]. In contrast, Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP) demonstrate much stronger, potentially disruptive binding affinities with REC10 values of 0.35 μM and 0.83 μM, respectively [1]. This 3.2-fold reduction in receptor binding potency compared to DBP makes DIPP a structurally preferable option for formulations requiring medium-chain phthalate performance with a mitigated off-target interaction profile.

Evidence DimensionHuman CAR Binding Affinity (REC10)
Target Compound Data1.12 μM (Higher value = weaker binding)
Comparator Or BaselineDBP (0.35 μM) and DIBP (0.83 μM)
Quantified Difference3.2-fold weaker binding affinity than DBP
ConditionsIn vitro human Constitutive Androstane Receptor (CAR) binding assay

Provides a quantitative safety justification for substituting heavily regulated DBP/DIBP with DIPP in sensitive polymer and solvent applications.

Thermal Excursion Control via Activity Limiting Properties

In gas-phase and slurry olefin polymerization, temperature excursions can lead to polymer agglomeration and severe reactor downtime. Diisopropyl phthalate functions effectively as an Activity Limiting Agent (ALA) within mixed external electron donor systems [1]. While standard Ziegler-Natta catalysts maintain or increase their activity near the melting point of the polymer (leading to runaway exotherms), the inclusion of specific ester donors like DIPP selectively suppresses catalyst activity at elevated temperatures [1]. This thermal quenching effect prevents the formation of polymer chunks and ensures continuous, uninterrupted reactor operation compared to baseline systems lacking an ALA [2].

Evidence DimensionHigh-Temperature Catalyst Activity
Target Compound DataActivity suppressed at elevated temperatures (ALA function)
Comparator Or BaselineStandard donors (Activity increases/maintains, risking agglomeration)
Quantified DifferencePrevents reactor upset and polymer chunk formation
ConditionsGas-phase exothermic olefin polymerization near polymer melting point

Directly translates to reduced reactor downtime and lower maintenance costs in industrial-scale polyolefin manufacturing.

Internal Electron Donor for High-Isotacticity Polypropylene

Driven by its ability to enforce strict stereoregulatory control (>98.2 wt% isotacticity), DIPP is highly recommended as an internal electron donor in the synthesis of advanced Ziegler-Natta catalysts. It is the optimal choice for procurement teams sourcing precursors for high-rigidity, high-melting-point polypropylene grades used in automotive parts and rigid packaging [1].

Activity Limiting Agent (ALA) in Gas-Phase Polymerization

Because DIPP suppresses catalytic activity at elevated temperatures, it is an essential component in mixed external donor systems designed for gas-phase reactors. Procuring DIPP for this application prevents exothermic runaway and polymer agglomeration, ensuring continuous reactor operation and reducing costly maintenance downtime [2].

Safer Plasticizer Substitution in Regulated Formulations

Leveraging its 3.2-fold weaker binding affinity to the human CAR receptor compared to Di-n-butyl phthalate (DBP), DIPP serves as a strategic substitute in specialty plasticizer applications. It provides similar medium-chain solvation and flexibility properties while mitigating the specific endocrine-disrupting receptor interactions associated with legacy butyl phthalates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 Da

Monoisotopic Mass

250.12050905 Da

Heavy Atom Count

18

LogP

2.83 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BFC138Q4PX

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

605-45-8

Wikipedia

Di-i-propyl phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Kurohane K, Kimura A, Terasawa R, Kobayashi K, Suzuki W, Matsuoka T, Imai Y. An Aliphatic Ester Diisopropyl Sebacate Exhibited an Adjuvant Effect on Fluorescein Isothiocyanate-Induced Contact Hypersensitivity Mouse Models. Biol Pharm Bull. 2018 Jan 1;41(1):147-150. doi: 10.1248/bpb.b17-00723. Epub 2017 Oct 27. PubMed PMID: 29081457.
2: Giannetti V, Boccacci Mariani M, Mannino P. Monitoring of contaminants in recycled paperboard for food contact applications. J Sci Food Agric. 2017 May;97(7):2191-2198. doi: 10.1002/jsfa.8028. Epub 2016 Nov 1. PubMed PMID: 27611788.
3: Kurohane K, Kimura A, Terasawa R, Sahara Y, Kobayashi K, Suzuki W, Matsuoka T, Watanabe T, Imai Y. Adjuvant Effect of an Alternative Plasticizer, Diisopropyl Adipate, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation. Biol Pharm Bull. 2015;38(7):1054-62. doi: 10.1248/bpb.b15-00199. Epub 2015 May 9. PubMed PMID: 25959058.
4: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.
5: Simoneau C, Van den Eede L, Valzacchi S. Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(3):469-80. doi: 10.1080/19440049.2011.644588. Epub 2012 Jan 18. PubMed PMID: 22257226.
6: Gärtner S, Balski M, Koch M, Nehls I. Analysis and migration of phthalates in infant food packed in recycled paperboard. J Agric Food Chem. 2009 Nov 25;57(22):10675-81. doi: 10.1021/jf902683m. PubMed PMID: 19877638.
7: Parveen M, Inoue A, Ise R, Tanji M, Kiyama R. Evaluation of estrogenic activity of phthalate esters by gene expression profiling using a focused microarray (EstrArray). Environ Toxicol Chem. 2008 Jun;27(6):1416-25. doi: 10.1897/07-399. Epub 2008 Feb 9. PubMed PMID: 18260696.
8: Gurton KP, Felton M, Dahmani R, Ligon D. In situ infrared aerosol spectroscopy for a variety of nerve agent simulants using flow-through photoacoustics. Appl Opt. 2007 Sep 1;46(25):6323-9. PubMed PMID: 17805369.
9: Acey RA, Bailey S, Healy P, Jo C, Unger TF, Hudson RA. A butyrylcholinesterase in the early development of the brine shrimp (Artemia salina) larvae: a target for phthalate ester embryotoxicity? Biochem Biophys Res Commun. 2002 Dec 13;299(4):659-62. PubMed PMID: 12459190.
10: Isoo K, Otsuka K, Terabe S. Application of sweeping to micellar electrokinetic chromatography-atmospheric pressure chemical ionization-mass spectrometric analysis of environmental pollutants. Electrophoresis. 2001 Oct;22(16):3426-32. PubMed PMID: 11669521.
11: Baker RW. Gel filtration of phthalate esters. J Chromatogr. 1978 Jul 11;154(1):3-11. PubMed PMID: 670367.

Explore Compound Types